4-[(2-Hydroxyethyl)thio]benzoic acid
Overview
Description
4-[(2-Hydroxyethyl)thio]benzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is a solid at room temperature and appears as a white powder . This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a hydroxyethylthio group.
Preparation Methods
The synthesis of 4-[(2-Hydroxyethyl)thio]benzoic acid typically involves the reaction of 4-hydroxybenzaldehyde with sodium thioglycolate under alkaline conditions . The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(2-Hydroxyethyl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Hydroxyethyl)thio]benzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)thio]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylthio group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-[(2-Hydroxyethyl)thio]benzoic acid include:
4-Hydroxybenzoic acid: Lacks the hydroxyethylthio group, making it less versatile in certain reactions.
4-Mercaptobenzoic acid: Contains a thiol group instead of a hydroxyethylthio group, leading to different reactivity.
4-(2-Hydroxyethyl)benzoic acid: Similar structure but without the sulfur atom, affecting its chemical properties.
This compound is unique due to the presence of both a hydroxyethyl and a thio group, providing a combination of reactivity and functionality not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(2-hydroxyethylsulfanyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWAITMVPVIPGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.